LogP Differentiation Among Piperidine Sulfonamides
The target compound (free base) exhibits a computed LogP of -1.10, occupying an intermediate lipophilicity window between the more polar unsubstituted piperidine-4-sulfonamide (LogP = -1.74) and the more lipophilic N-propane analog (LogP = -0.87), while being markedly less lipophilic than the N-benzene analog (LogP = 2.52) [1][2]. This intermediate LogP is within the optimal range for oral bioavailability and CNS penetration according to Lipinski and related guidelines, whereas the unsubstituted and benzenesulfonamide analogs fall toward the extremes [3].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.10 (free base, JChem) |
| Comparator Or Baseline | Piperidine-4-sulfonamide: LogP = -1.74; N-(Piperidin-4-yl)propane-1-sulfonamide: LogP = -0.87; N-(Piperidin-4-yl)benzenesulfonamide: LogP = 2.52 |
| Quantified Difference | ΔLogP = +0.64 vs. unsubstituted; ΔLogP = -0.23 vs. propyl analog; ΔLogP = -3.62 vs. benzenesulfonamide |
| Conditions | Computed using JChem software (ChemBase); values represent the neutral species partition coefficient |
Why This Matters
LogP differences of ≥0.5 units are pharmacokinetically meaningful and can alter membrane permeability, oral absorption, and tissue distribution profiles, making the cyclopropane analog a distinct choice for programs requiring a specific lipophilicity window.
- [1] ChemBase ID 118509. N-(Piperidin-4-yl)cyclopropanesulfonamide. JChem computed LogP = -1.10. View Source
- [2] ChemBase ID 269690 (piperidine-4-sulfonamide HCl, LogP = -1.74); ChemBase ID 256754 (N-(piperidin-4-yl)propane-1-sulfonamide HCl, LogP = -0.87); Chemsrc (N-(piperidin-4-yl)benzenesulfonamide, LogP = 2.52). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
